Cas no 1185293-36-0 (N-Benzyl-1-(3-methylpyridin-2-yl)methanamine)

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine is a specialized organic compound featuring a benzyl group linked to a methanamine moiety substituted with a 3-methylpyridin-2-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. Its pyridine and benzyl motifs enhance binding affinity in coordination chemistry and catalysis. The compound's well-defined molecular architecture allows for precise modifications, making it valuable for research in medicinal chemistry and ligand design. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine structure
1185293-36-0 structure
Product Name:N-Benzyl-1-(3-methylpyridin-2-yl)methanamine
CAS No:1185293-36-0
MF:C14H16N2
MW:212.290243148804
MDL:MFCD09997618
CID:1076788
PubChem ID:6484156
Update Time:2025-06-08

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-1-(3-methylpyridin-2-yl)methanamine
    • Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride
    • N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine
    • Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine
    • DTXSID601241562
    • SCHEMBL25378467
    • AKOS000303189
    • CS-0368103
    • 1185293-36-0
    • 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
    • 915919-95-8
    • MDL: MFCD09997618
    • Inchi: 1S/C14H16N2/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3
    • InChI Key: FPYZKCNPEYNVAE-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)CC1C(C)=CC=CN=1

Computed Properties

  • Exact Mass: 212.131348519g/mol
  • Monoisotopic Mass: 212.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.9Ų

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine Pricemore >>

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Additional information on N-Benzyl-1-(3-methylpyridin-2-yl)methanamine

Recent Advances in the Study of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine (CAS: 1185293-36-0) in Chemical Biology and Pharmaceutical Research

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine (CAS: 1185293-36-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

The compound's structure, featuring both a benzyl and a methylpyridinyl moiety, provides a versatile scaffold for medicinal chemistry optimization. Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its efficacy as a precursor in the synthesis of novel kinase inhibitors, particularly showing promise in targeting JAK-STAT signaling pathways implicated in inflammatory diseases and certain cancers.

In pharmacological studies, N-Benzyl-1-(3-methylpyridin-2-yl)methanamine has shown moderate blood-brain barrier permeability in rodent models, suggesting potential applications in central nervous system disorders. A 2024 study in ACS Chemical Neuroscience reported its derivatization into compounds with enhanced binding affinity for serotonin receptors, opening new avenues for neuropsychiatric drug development.

The compound's mechanism of action appears to involve modulation of protein-protein interactions, as evidenced by recent crystallography studies published in Nature Communications (2024). These structural insights have enabled rational drug design approaches, with several pharmaceutical companies now investigating this scaffold for next-generation therapeutics.

From a synthetic chemistry perspective, novel green chemistry approaches to producing N-Benzyl-1-(3-methylpyridin-2-yl)methanamine have been developed, as detailed in a recent Organic Process Research & Development publication. These methods improve yield while reducing environmental impact, addressing key challenges in scale-up production.

Current research directions include exploring the compound's potential in combination therapies and its use as a molecular probe to study biological pathways. The unique physicochemical properties of 1185293-36-0, particularly its balanced lipophilicity and hydrogen bonding capacity, continue to make it a valuable tool in chemical biology research and drug discovery efforts.

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